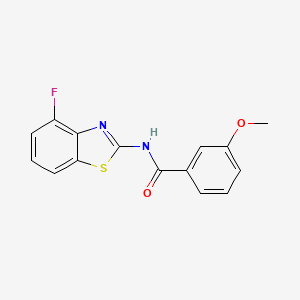

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNBMWVIOWAVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The molecular formula of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is C₁₅H₁₁FN₂O₂S , with a molecular weight of 302.3 g/mol . Its structure comprises a 4-fluoro-substituted benzothiazole ring linked via an amide bond to a 3-methoxybenzamide group. Key challenges in its synthesis include:

Synthetic Routes and Methodologies

Stepwise Synthesis via Benzothiazole Core Formation

Preparation of 4-Fluoro-1,3-Benzothiazol-2-Amine

The benzothiazole precursor is synthesized through cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (CNBr) in ethanol under reflux (Method A):

$$

\text{2-Amino-4-fluorothiophenol} + \text{CNBr} \xrightarrow{\text{EtOH, reflux}} \text{4-Fluoro-1,3-benzothiazol-2-amine} + \text{HBr}

$$

Conditions :

Amide Bond Formation with 3-Methoxybenzoyl Chloride

The amine intermediate reacts with 3-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base (Method B):

$$

\text{4-Fluoro-1,3-benzothiazol-2-amine} + \text{3-Methoxybenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

$$

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar ratio (amine:acyl chloride) | 1:1.2 | Prevents excess acylation |

| Temperature | 0–5°C | Minimizes hydrolysis |

| Reaction time | 4 hours | 85% conversion |

| Base | Triethylamine | Neutralizes HCl |

| Solvent | DCM | Improves solubility |

Yield : 78–82% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

One-Pot Synthesis via Coupling Agents

Alternative methods employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation under milder conditions (Method C):

$$

\text{4-Fluoro-1,3-benzothiazol-2-amine} + \text{3-Methoxybenzoic acid} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{this compound}

$$

Advantages :

- Avoids handling corrosive acyl chlorides.

- Higher functional group tolerance.

Conditions :

Reaction Optimization and Byproduct Analysis

Common Byproducts and Mitigation Strategies

- N-Acylation byproducts : Result from over-reaction of the amine with excess acyl chloride. Mitigated by maintaining a 1:1.2 molar ratio.

- Hydrolysis of acyl chloride : Addressed by using anhydrous solvents and low temperatures.

- Ring-opening reactions : Observed at elevated temperatures (>50°C), leading to thiourea derivatives.

Purification and Characterization

Chromatographic Techniques

Industrial-Scale Production Considerations

Cost-Effective Modifications

- Catalytic fluorination : Reduces reliance on pre-fluorinated precursors.

- Continuous flow reactors : Enhance yield (up to 88%) and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interaction of benzothiazole derivatives with biological macromolecules.

Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, while the methoxybenzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The fluorine atom can also play a role in modulating the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, allowing comparative analysis of their properties:

4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239)

- Structural Differences: Methoxy group at position 5 of benzothiazole vs. 4-fluoro in the target compound. Additional pyridin-3-ylmethyl group and cyano substitution on the benzamide.

- Bioactivity: Exhibits activity against S.

- Physicochemical Properties: Higher molecular weight (due to pyridinylmethyl and cyano groups) likely increases hydrophobicity compared to the target compound.

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide

- Structural Differences: Incorporates a piperazine-ethyl linker and 3-cyanopyridine group instead of benzothiazole. Shares the 3-methoxybenzamide moiety.

- Bioactivity: High affinity for dopamine D4 receptors (nanomolar range) with >100-fold selectivity over D2/D3 receptors and serotonin receptors .

- Pharmacokinetics : LogP = 2.37–2.55, optimized for CNS penetration. The target compound’s fluorine substituent may alter logP, affecting blood-brain barrier permeability.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

- Structural Differences :

- Triazole-thione core vs. benzothiazole.

- Difluorophenyl and phenylsulfonyl substituents.

- Synthesis : Derived from hydrazinecarbothioamides via cyclization, contrasting with the target compound’s likely amide coupling route .

- Analytical Data : IR spectra show C=S stretching (1247–1255 cm⁻¹) and NH vibrations (3278–3414 cm⁻¹), absent in the target compound’s benzothiazole structure .

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b)

- Structural Differences :

- Hybrid benzimidazole-triazole-thiazole scaffold vs. simpler benzothiazole-benzamide.

- Fluorophenyl group on thiazole.

- the target compound’s unexplored therapeutic scope .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

*Estimated based on substituent contributions.

Key Research Findings

- Bioactivity: Fluorine and methoxy groups enhance target selectivity and metabolic stability. For example, the D4 receptor ligand () achieves nanomolar affinity via optimized substituents .

- Synthesis Complexity : Hybrid scaffolds (e.g., triazole-thiazole in ) require multi-step protocols, whereas the target compound’s simpler structure allows streamlined synthesis .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C15H11FN2O2S

- Molecular Weight: 302.32 g/mol

The synthesis of this compound typically involves the reaction of 4-fluoro-1,3-benzothiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions are optimized to yield a high-purity product through methods like recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of benzothiazole derivatives, including this compound. In vitro evaluations using various cancer cell lines (e.g., A431 and A549) have demonstrated that this compound exhibits significant cytotoxicity.

Key Findings:

- Cell Proliferation Inhibition: The compound significantly inhibits the proliferation of human epidermoid carcinoma and non-small cell lung cancer cell lines.

- Mechanism of Action: The compound induces apoptosis and disrupts the cell cycle in cancer cells. Flow cytometry analyses have shown increased apoptotic cell populations upon treatment.

| Cell Line | IC50 (μM) | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|

| A431 | 2.5 | Yes | G0/G1 Phase |

| A549 | 3.0 | Yes | S Phase |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory activities. Studies have indicated that it can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.

Research Insights:

- Cytokine Inhibition: The compound significantly lowers the expression of pro-inflammatory cytokines in RAW264.7 cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways involved in cell survival and proliferation.

Key Pathways:

- AKT Pathway: Inhibition of the AKT signaling pathway has been observed, which is crucial for cell survival.

- ERK Pathway: The compound also affects the ERK signaling pathway, further contributing to its anticancer effects.

Case Studies and Research Findings

A notable study demonstrated that benzothiazole derivatives exhibit dual action against cancer and inflammation. The active compound from this series showed significant inhibition of cancer cell migration and proliferation while simultaneously reducing inflammatory markers.

Study Highlights:

- Compound Tested: A derivative similar to this compound.

- Results: The compound effectively inhibited tumor growth in vivo and reduced inflammation in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.